

# Technical Guide: Synthesis of 6-Chloro-3-methoxy-2-nitropyridine

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## Compound of Interest

Compound Name: 6-Chloro-3-methoxy-2-nitropyridine

CAS No.: 1616526-81-8

Cat. No.: B1404804

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CAS: 1616526-81-8 | Formula:  $C_6H_5ClN_2O_3$  | MW: 188.57 g/mol [1][2][3]

## Executive Technical Summary

**6-Chloro-3-methoxy-2-nitropyridine** is a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other medicinal kinase inhibitors.[1][2][3] Its structural uniqueness lies in the 2,3,6-substitution pattern, which allows for orthogonal functionalization:

- C-2 (Nitro): Precursor for amines via reduction (catalytic hydrogenation or Fe/NH<sub>4</sub>Cl).[1][3]
- C-6 (Chloro): Site for S<sub>N</sub>Ar displacement or Suzuki-Miyaura coupling.[1][2][3]
- C-3 (Methoxy): Stable electron-donating group (EDG) modulating electronic properties.[1][2][3]

This guide details the Direct Regioselective Nitration route, which is the most atom-economical approach, while addressing the critical challenge of isomer separation.[3]

## Retrosynthetic Analysis & Strategy

The primary synthetic challenge is achieving the correct regiochemistry during the introduction of the nitro group.[3]

## The Regiochemical Logic

The precursor, 2-chloro-5-methoxypyridine, possesses two sites activated by the methoxy group (ortho-direction):

- Position 4 (Beta to N): Sterically accessible but electronically less favored for nitration compared to the alpha position in this specific electronic environment.[1]
- Position 6 (Alpha to N): The target site.[1] In 3-alkoxypyridines, electrophilic substitution (nitration) strongly favors the C-2 position (alpha to nitrogen, ortho to alkoxy).[1][3] By analogy, for 2-chloro-5-methoxypyridine, the C-6 position acts as this "alpha-ortho" sweet spot.[1][2][3]

Route Selection:

- Route A (Recommended): Nitration of 2-chloro-5-methoxypyridine.[1][2][3]
  - Pros: Direct, cheap starting materials, high atom economy.[3]
  - Cons: Requires careful temperature control to avoid dinitration or degradation; potential for C-4 isomer formation.[1][2][3]
- Route B (Alternative): Chlorination of 3-methoxy-2-nitropyridine N-oxide.[1][2][3]
  - Pros: High regiocontrol.[1][3]
  - Cons: Multi-step (Oxidation Rearrangement), expensive reagents (mCPBA, POCl<sub>3</sub>).[3]

## Pathway Visualization

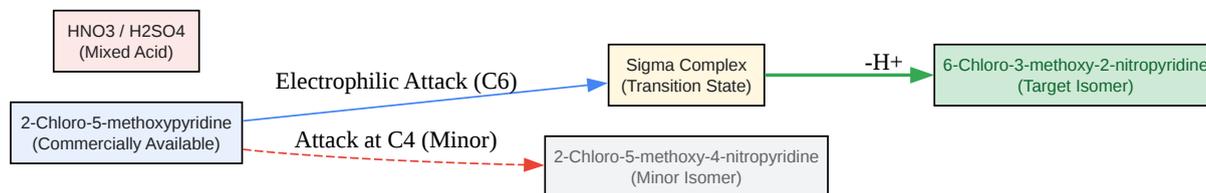


Figure 1: Regioselective Nitration Pathway favoring C-6 substitution due to OMe direction.

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[1][2][4]

## Detailed Experimental Protocol

Objective: Synthesis of **6-Chloro-3-methoxy-2-nitropyridine** via Nitration. Scale: 100 g Input (Scalable to kg).

### Materials & Reagents

Reagent	Role	Equiv.	Specifications
2-Chloro-5-methoxypyridine	Substrate	1.0	Purity >98%
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Solvent/Catalyst	5.0 vol	Conc. (98%)
Fuming Nitric Acid (HNO <sub>3</sub> )	Nitrating Agent	1.5	>90% (Red Fuming preferred)
Dichloromethane (DCM)	Extraction	-	ACS Grade
Sodium Bicarbonate	Neutralization	-	Sat. [1][2][3] Aqueous Solution

### Step-by-Step Methodology

Step 1: Acid Solution Preparation (Exothermic)

- Charge a 1L 3-neck round-bottom flask (RBF) with Sulfuric Acid (500 mL).

- Cool the acid to 0–5°C using an ice/salt bath.
- Add 2-Chloro-5-methoxypyridine (100 g) dropwise over 45 minutes. Note: The addition is exothermic. Maintain internal temperature <10°C to prevent decomposition.

#### Step 2: Nitration

- Prepare a dropping funnel with Fuming Nitric Acid (1.5 equiv).[1][3]
- Add HNO<sub>3</sub> dropwise to the reaction mixture while vigorously stirring.
  - Critical Parameter: Internal temperature must remain 0–10°C.[1][3]
  - Causality: Higher temperatures (>20°C) significantly increase the formation of the C-4 nitro isomer and dinitro impurities.[1][3]
- Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C).
- Stir for 3–5 hours. Monitor reaction progress via TLC (30% EtOAc/Hexane) or HPLC.

#### Step 3: Quenching & Isolation

- Pour the reaction mixture slowly onto 1.5 kg of Crushed Ice with stirring.
  - Safety: This is a highly exothermic dilution.[1][3] Wear full PPE (face shield).[1][3]
- The product may precipitate as a yellow solid.[1][3] If solid forms, filter and wash with cold water.[3][4][5]
- If oil forms or precipitation is incomplete: Extract the aqueous slurry with DCM (3 x 300 mL).
- Combine organic layers and wash with Sat.[1][3] NaHCO<sub>3</sub> until pH is neutral (pH ~7).[1][3]
- Wash with Brine, dry over Anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.

#### Step 4: Purification (Isomer Removal)[1][2]

- The crude solid typically contains 85-90% target isomer.[1][3]

- Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1) or Isopropanol.[1] Cool slowly to 0°C. The target 6-chloro isomer crystallizes more readily than the 4-nitro isomer.[1][3]
- Yield: Expected isolated yield is 65–75%.[1][3]

## Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified to distinguish the product from its isomers (e.g., 2-chloro-6-methoxy-3-nitropyridine).

Parameter	Specification (Target)	Distinguishing Feature
Appearance	Pale yellow crystalline solid	Isomers often darker yellow/orange.[1][2][3]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~8.3 (d, 1H, C4-H), ~7.5 (d, 1H, C5-H), 4.0 (s, 3H, OMe)	Coupling constant ( ) between C4/C5 protons is characteristic of ortho coupling (~8.5 Hz).[2][3]
LC-MS	[M+H] <sup>+</sup> = 189.0/191.0	Chlorine isotope pattern (3:[1][2][3]1) is essential.[1][3]
Melting Point	78–82°C	Distinct from 2-chloro-6-methoxy-3-nitro isomer (mp 67–69°C).[1][2][3]

## NMR Interpretation Logic

In the target **6-Chloro-3-methoxy-2-nitropyridine**:

- The protons are at positions 4 and 5.[3] They are adjacent (ortho).
  - Expect two doublets with a coupling constant
- [1]

- Contrast: If the 4-nitro isomer formed, the protons would be at C2 and C6 (para-like? No, C2 is Cl, C6 is H).[3] Wait, for 2-chloro-5-methoxy-4-nitropyridine, protons are at C3 and C6.[1][2][3] These are para to each other.

would be small (< 1 Hz) or singlets.[1][3]

- Conclusion: The presence of a strong doublet coupling confirms the 2,3,6-substitution pattern (where H4 and H5 are neighbors).[3]

## Safety & Handling (E-E-A-T)

- Nitration Risks: The reaction involves mixed acids and organic matter.[3] Ensure the cooling system is redundant. Runaway nitrations can lead to explosive decomposition.[1][3]
- Chemical Hazards:
  - 2-Chloro-5-methoxypyridine: Irritant.[1][2][3]
  - Fuming HNO<sub>3</sub>: Strong oxidizer, causes severe burns.[3]
  - Product: Potential sensitizer (common for nitropyridines).[1][3] Handle in a fume hood.
- Waste Disposal: Aqueous waste contains high concentrations of acid and nitro-organics.[1][3] Neutralize before disposal and segregate from organic solvents to prevent delayed exotherms.[1][3]

## References

- Regioselectivity in Pyridine Nitration: Deady, L. W., et al. "Synthesis of some 2-nitro- and 2,4-dinitro-pyridines." [1][2][3] Aust. J. Chem., 1982, 35, 2025–2034. [3] (Establishes alpha-nitration preference in 3-alkoxypyridines).
- Synthesis of Chloronitropyridines: Patent WO2018/136778. [1][3] "Inhibitors of P2X3 Receptors." [1][3] (Describes analogous synthesis of substituted nitropyridine intermediates).
- Isomer Data: ChemicalBook Entry for CAS 38533-61-8. [Link](#) (Provides physical data for the 2-chloro-6-methoxy-3-nitro isomer for comparison). [1][2][3]

- Nitration Methodology: Patent US7256295B2.[1][3] "Process for producing 2,3-diamino-6-methoxypyridine." [Link](#) (Describes nitration conditions for chloro-methoxypyridines).
- Safety Data: Jubilant Ingrevia SDS for Chloronitropyridines. [Link](#) (General handling for chloronitropyridine class).[1]

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